2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane

Catalog No.
S15683663
CAS No.
59014-57-2
M.F
C16H30S4
M. Wt
350.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane

CAS Number

59014-57-2

Product Name

2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane

IUPAC Name

2-[8-(1,3-dithian-2-yl)octyl]-1,3-dithiane

Molecular Formula

C16H30S4

Molecular Weight

350.7 g/mol

InChI

InChI=1S/C16H30S4/c1(3-5-9-15-17-11-7-12-18-15)2-4-6-10-16-19-13-8-14-20-16/h15-16H,1-14H2

InChI Key

QSVFVFXGAXUSNY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CCCCCCCCC2SCCCS2

2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane is a complex organosulfur compound featuring a unique structure that includes a long carbon chain and two dithiane units. The compound consists of an octyl group attached to a 1,3-dithiane moiety, which is characterized by the presence of sulfur atoms within a cyclic structure. Dithianes are known for their utility in organic synthesis, particularly as protecting groups for carbonyl compounds due to their stability and reactivity under specific conditions .

The chemical behavior of 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane is influenced by its dithiane framework. Dithianes can undergo various reactions, such as:

  • Nucleophilic substitutions: The sulfur atoms can participate in nucleophilic attacks, making the compound reactive towards electrophiles.
  • Oxidation: Dithianes can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Deprotection: The dithiane group can be removed under acidic or oxidative conditions to regenerate the original carbonyl compound .

The synthesis of 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane typically involves several steps:

  • Formation of 1,3-dithiane: This can be achieved by reacting carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst.
  • Alkylation: The octyl group is introduced through an alkylation reaction involving an appropriate alkyl halide and a lithium salt derived from 1,3-dithianes.
  • Purification: The final product is purified using techniques such as distillation or chromatography to obtain high purity levels suitable for further applications .

2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane has several notable applications:

  • Organic Synthesis: It serves as a protecting group for carbonyl functionalities in complex organic syntheses.
  • Pharmaceutical Intermediates: Due to its unique structure, it may be utilized in the synthesis of biologically active compounds.
  • Material Science: Dithiane compounds are explored for their potential use in developing new materials with specific electronic properties .

Interaction studies involving 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential roles in catalysis and its behavior in biological systems. Research indicates that dithianes can participate in electron transfer mechanisms, which may contribute to their reactivity and biological effects .

Several compounds share structural similarities with 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane. Here are some notable examples:

Compound NameStructure TypeKey Features
1,3-DithianeCyclic DithiolUsed as a protecting group; participates in umpolung reactions.
1,4-DithianeCyclic DithiolLess reactive; primarily used in synthesis but lacks significant applications.
2-Lithio-1,3-dithianeLithium SaltActs as an electron donor; useful in reactions with alkyl halides.
1,3-DithiolaneCyclic DithiolSimilar protective properties but different reactivity profiles compared to dithianes.

The uniqueness of 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane lies in its extended carbon chain and dual dithiane structure, which enhances its stability and reactivity compared to other similar compounds .

XLogP3

7

Hydrogen Bond Acceptor Count

4

Exact Mass

350.12303565 g/mol

Monoisotopic Mass

350.12303565 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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